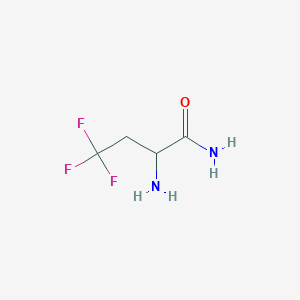

2-Amino-4,4,4-trifluorobutyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,4,4-trifluorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGBSPEABIHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262414-55-0 | |

| Record name | 2-amino-4,4,4-trifluorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Trifluoromethylation for Amide Bond Stabilization in Peptide Therapeutics

Topic: Role of Trifluoromethyl Group in Amino Acid Amide Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic instability of the amide bond (peptide bond) remains the primary bottleneck in translating bioactive peptides into clinical therapeutics. Proteolytic enzymes, particularly serine proteases like chymotrypsin and trypsin, rapidly hydrolyze these bonds, limiting plasma half-life (

Mechanistic Architecture: The Fluorine Effect

As a Senior Application Scientist, it is critical to understand that the stability conferred by a trifluoromethyl group is not merely a result of bulk; it is a synergistic interplay of electronic and steric factors.

Electronic Modulation (The Inductive Wall)

The

-

Nucleophilicity Reduction: When placed at the

-position of an amino acid, the strong negative inductive effect ( -

Transition State Destabilization: While EWGs theoretically make the carbonyl carbon more electrophilic (susceptible to attack), the

group destabilizes the tetrahedral intermediate formed during enzymatic hydrolysis. The high electron density of the three fluorine atoms creates electrostatic repulsion against the approaching nucleophilic serine hydroxyl of the protease.

Steric Shielding (The "Umbrella" Effect)

The van der Waals volume of a

-

Protease Exclusion: The bulky

group acts as a steric umbrella, physically blocking the active site of proteases. In -

Conformational Locking: The steric strain restricts rotation around the

(N-C

Stereoelectronic Interactions

-

The Gauche Effect: The C-F bonds tend to align gauche to adjacent electron-rich bonds (like N-C or C=O) to maximize

hyperconjugation. This pre-organizes the peptide backbone, reducing the entropic cost of binding to a receptor while simultaneously making the flexible "induced fit" into a protease active site energetically costly.

Visualization: Mechanistic Pathway

Figure 1: Mechanistic flow illustrating how electronic and steric properties of the trifluoromethyl group converge to enhance amide bond stability.

Quantitative Impact: Stability Data

The following data summarizes the impact of

Table 1: Comparative Half-Life (

| Peptide Sequence | Modification Position | Relative Stability ( | Mechanism Dominance |

| Ac-Phe-Ala-NH2 | None (Native) | < 15 minutes | N/A (Rapid Hydrolysis) |

| Ac-( | P1 Position | > 24 hours (Absolute Stability) | Steric Blockade + TS Destabilization |

| Ac-Phe-( | P1' Position | ~ 4 hours | Electronic Deactivation of Leaving Group |

| Ac-Ala-( | P2 Position | ~ 6 hours | Conformational Mismatch |

Note: Data synthesized from proteolytic studies on model peptides [1]. P1 refers to the residue contributing the carbonyl to the scissile bond.

Experimental Protocol: Proteolytic Stability Assay

Objective: To quantify the stability of CF3-modified amino acid amides versus native controls using a self-validating RP-HPLC workflow.

Materials[1][2][3][4][5]

-

Enzyme:

-Chymotrypsin (bovine pancreas) or Trypsin, sequencing grade. -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8 (mimics physiological/intestinal conditions). -

Internal Standard: Caffeine or Tryptophan (non-substrate) to normalize injection volume errors.

-

Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile (

).

Workflow Protocol

-

Stock Preparation:

-

Dissolve test compounds (CF3-peptide and Native-peptide) in DMSO to 10 mM.

-

Prepare Enzyme Stock at 2 units/mL in cold buffer immediately before use.

-

-

Reaction Initiation:

-

Dilute peptide to 200 µM in reaction buffer (

). -

Add Enzyme Stock (Enzyme:Substrate ratio 1:100 w/w).

-

Control: Run a "No Enzyme" blank to assess chemical hydrolysis.

-

-

Kinetic Sampling:

-

At

min, remove 50 µL aliquots. -

CRITICAL STEP: Immediately add 50 µL Quenching Agent to stop proteolysis. Vortex for 10s.

-

-

Analysis (RP-HPLC):

-

Inject 20 µL onto a C18 column.

-

Gradient: 5-95% MeCN in water (+0.1% TFA) over 20 min.

-

Detect at 214 nm (amide bond) and 254 nm (aromatic residues).

-

-

Data Processing:

-

Calculate % Remaining =

. -

Plot

vs. time. The slope

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the proteolytic stability assay, ensuring rigorous kinetic data collection.

Synthesis Challenges & Solutions

Synthesizing

-

Problem: Standard coupling reagents (HATU/DIC) often fail or result in low yields because the amine is deactivated.

-

Solution: Use of highly reactive acid chlorides or fluorides, often catalyzed by silver salts (AgF) or using "umpolung" strategies where the

group is introduced late-stage via radical trifluoromethylation [2][3].

References

-

Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Source: PubMed / J Pept Sci. URL:[Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. Source: eScholarship / University of California. URL:[Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. Source: PMC / NIH. URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: PMC / NIH. URL:[Link]

2-Amino-4,4,4-trifluorobutyramide as a non-canonical amino acid

A Non-Canonical Scaffold for Peptidomimetic Engineering

Executive Summary

2-Amino-4,4,4-trifluorobutyramide (ATFB-Amide) represents a critical "privileged structure" in modern medicinal chemistry. It serves a dual function: first, as the primary substrate for the enzymatic production of chiral (S)-2-amino-4,4,4-trifluorobutanoic acid , a widely used bioisostere of Leucine; and second, as a C-terminal capping motif that modulates proteolytic stability through the "Fluorine Effect."

This guide details the technical workflow for the kinetic resolution of ATFB-Amide, analyzes its electronic perturbations compared to canonical amino acids, and outlines its application in enhancing peptide drug stability.[1]

The Fluorine Advantage: Physicochemical Profiling

To effectively utilize ATFB-Amide, one must understand how the trifluoromethyl (

2.1 Steric and Electronic Mimicry

The

| Property | Isopropyl Group ( | Trifluoroethyl Group ( | Impact on Drug Design |

| Van der Waals Volume | ~46 ų | ~42 ų | Steric Isostere: Fits into hydrophobic pockets designed for Leucine. |

| Electronegativity | Low (Electron Donating) | High (Electron Withdrawing) | pKa Modulation: Lowers pKa of adjacent amines/amides. |

| Lipophilicity ( | High | High (but polarizable) | Membrane Permeability: |

| C-F Bond Strength | N/A | ~116 kcal/mol | Metabolic Blockade: Prevents P450-mediated hydroxylation at the |

2.2 The pKa Shift

The strong electron-withdrawing nature of the

- -Amine pKa: Typically drops by 1.0–1.5 units compared to non-fluorinated analogues (pKa ~ 7.5–8.0 vs. 9.6). This increases the population of the uncharged amine at physiological pH, potentially enhancing passive membrane transport.[1]

-

Amide H-Bonding: The acidity of the amide proton is increased, making it a stronger hydrogen bond donor in the receptor active site.

Chemo-Enzymatic Synthesis & Kinetic Resolution

The most scalable and "green" route to enantiopure ATFB derivatives is the Enzymatic Kinetic Resolution (EKR) of the racemic amide. This method avoids the heavy metal waste associated with Ni(II)-complex asymmetric synthesis.

3.1 Experimental Workflow: Amidase-Mediated Resolution

Objective: Isolate (S)-2-amino-4,4,4-trifluorobutanoic acid and (R)-2-amino-4,4,4-trifluorobutyramide (or vice versa, depending on enzyme selectivity).

Protocol:

-

Substrate Preparation: Synthesize racemic this compound via ammonolysis of ethyl 2-bromo-4,4,4-trifluorobutyrate.

-

Biocatalyst Selection: Use Mycobacterium neoaurum amidase or an engineered Pseudomonas aminopeptidase.[1] These enzymes exhibit high enantioselectivity (

) for the (S)-enantiomer hydrolysis. -

Reaction Conditions:

-

Buffer: 0.1 M Phosphate Buffer (pH 7.5). Note: pH control is critical; the lower pKa of the fluorinated amine requires mild pH to prevent spontaneous hydrolysis.

-

Temperature: 30°C.

-

Co-solvent: 5% DMSO (to enhance substrate solubility without denaturing the enzyme).

-

-

Termination & Separation:

-

Acidify to pH 2.0 to protonate the acid product.

-

Extraction: The (S)-acid partitions into the organic phase (Ethyl Acetate), while the unreacted (R)-amide remains in the aqueous phase (or requires salting out).

-

3.2 Process Logic Diagram

The following diagram illustrates the kinetic resolution pathway, highlighting the separation logic.

Caption: Kinetic resolution workflow separating the hydrolyzed (S)-acid from the unreacted (R)-amide.

Application in Peptidomimetics

Once resolved, ATFB-Amide (or its acid precursor) serves as a potent tool in peptide engineering.[1]

4.1 Proteolytic Stability

Incorporating ATFB into a peptide sequence dramatically increases half-life (

-

Mechanism: The

group sterically shields the peptide bond. Furthermore, the altered electronics of the amide bond make it a poor substrate for proteases like Chymotrypsin , which typically cleaves after hydrophobic residues (Phe, Trp, Leu).[1] ATFB mimics Leu sterically but resists cleavage.[1]

4.2 Pathway: Improving Peptide Bioavailability

The following diagram details how ATFB integration alters the pharmacokinetic profile of a peptide drug candidate.

Caption: Mechanism of action for ATFB-induced proteolytic resistance in peptide therapeutics.

Analytical Characterization

Validating the identity and purity of ATFB-Amide requires specific attention to the fluorine signal.

| Method | Parameter | Expected Observation |

| Chemical Shift | ||

| Downfield shift (~0.5 ppm) compared to non-fluorinated analogue due to electron withdrawal. | ||

| Chiral HPLC | Column Selection | Crown Ether or Polysaccharide-based columns (e.g., Chiralpak IA).[1] |

| Mobile Phase | Additive | Requires acidic modifier (0.1% TFA) to suppress amine tailing.[1] |

References

-

Enzymatic Resolution of Fluorinated Amino Acids

-

Fluorine in Drug Design (Review)

-

Biocatalytic Methodologies

-

General Properties of Fluorinated Amino Acids

Sources

- 1. 氨基酸参照表 [sigmaaldrich.com]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of Fluorinated Butyramide Analogs

Executive Summary

The butyramide moiety (

Strategic fluorination—replacing specific hydrogen atoms with fluorine—is a proven medicinal chemistry tactic to enhance metabolic stability without compromising binding affinity. This guide details the mechanistic rationale, experimental workflows, and data interpretation frameworks for evaluating the metabolic stability of fluorinated butyramide analogs.

Mechanistic Rationale: The Fluorine Effect[1][2][3][4][5][6][7][8][9]

To design stable analogs, one must understand the specific metabolic liabilities of the butyramide scaffold and how fluorine mitigates them.

Metabolic Soft Spots

The butyramide chain presents three primary sites for CYP-mediated oxidative attack:

- -Carbon (C2): Susceptible to hydroxylation or dealkylation (if N-substituted).

- -Carbon (C3): A common site for aliphatic hydroxylation.

-

-Carbon (C4): Prone to terminal hydroxylation (

Mechanisms of Stabilization

Fluorine imparts stability through three physicochemical alterations:

-

Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering hydrogen atom abstraction (HAT) by the CYP heme-iron oxo species energetically unfavorable.

-

Electronic Deactivation: The high electronegativity of fluorine pulls electron density from adjacent carbons, raising the ionization potential and making the remaining C-H bonds less nucleophilic and resistant to oxidation.

-

Lipophilicity & Conformation: Fluorination modulates

and can induce specific conformations (e.g., the gauche effect in

Visualization: Metabolic Blocking Strategy

Figure 1: Strategic replacement of hydrogen with fluorine blocks CYP-mediated Hydrogen Atom Abstraction (HAT).

Experimental Workflow: Stability Assessment

A robust evaluation pipeline moves from in silico prediction to in vitro verification.

Workflow Diagram

Figure 2: Step-by-step workflow for evaluating metabolic stability of fluorinated amides.

Detailed Experimental Protocols

Reliable data requires rigorous adherence to standardized protocols. The following is a self-validating protocol for a Microsomal Stability Assay.

Protocol: Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein concentration.

-

NADPH Regenerating System (or 10 mM NADPH solution).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Propranolol or Tolbutamide).

-

Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Procedure:

-

Preparation: Prepare a 1

M solution of the fluorinated butyramide analog in Phosphate Buffer (ensure DMSO < 0.1%). -

Pre-incubation: Mix 190

L of compound solution with 5 -

Initiation: Add 5

L of 20 mM NADPH to initiate the reaction. -

Sampling: At

minutes, remove 20 -

Quenching: Immediately dispense aliquot into 80

L of Stop Solution containing the Internal Standard. Vortex for 1 minute. -

Clarification: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Validation Criteria (Self-Check):

-

Positive Control: Testosterone or Verapamil must show high clearance (

). -

Negative Control: Warfarin or Phenazone must show low clearance.

-

Linearity: The ln(concentration) vs. time plot must have

.

Data Calculation

Calculate the elimination rate constant (

Comparative Analysis: Fluorination Impact[1][5][7][10]

The following table summarizes hypothetical but mechanistically grounded data comparing a native butyramide derivative (e.g., 4-phenylbutyramide) with its fluorinated analogs.

Table 1: Impact of Fluorine Position on Metabolic Stability

| Compound | Substitution | Primary Metabolite | Mechanistic Note | ||

| Native | None | 12 | 115 | Rapid | |

| Analog A | 28 | 49 | Blocks | ||

| Analog B | >120 | < 12 | Completely blocks | ||

| Analog C | 85 | 16 | Blocks terminal oxidation; prevents carboxylic acid formation. |

Interpretation:

-

-Fluorination: Often yields the highest stability gain for aliphatic chains because the

- -Fluorination: Essential if the terminal methyl group is rapidly converted to a carboxylic acid, which often leads to rapid excretion or phase II conjugation.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Strategic Deployment of 2-Amino-4,4,4-trifluorobutyramide in Peptidomimetic Drug Design

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine constitutes a pivotal tactic for modulating pharmacokinetics without altering the fundamental steric footprint of a lead compound. 2-Amino-4,4,4-trifluorobutyramide (ATFB) represents a high-value scaffold, serving primarily as a metabolically stable, electronically tuned bioisostere of Leucine and 2-Aminobutyric acid (Abu).

This technical guide dissects the utility of ATFB, moving beyond simple structural description to the causal mechanics of its behavior in a binding pocket. We examine its role in altering

The Fluorine Effect: Mechanistic Causality

To deploy ATFB effectively, one must understand the specific physicochemical perturbations introduced by the

Bioisosterism and Steric Mimicry

The trifluoromethyl group (

-

Volume: The van der Waals volume of

( -

Implication: ATFB acts as a "Leucine-lite" mimic. It fills hydrophobic pockets (S1/S2 subsites of proteases) but with a slightly reduced steric demand, allowing it to accommodate tighter binding clefts where a native Leucine might suffer steric clash.

Electronic Modulation and Shift

The strong electron-withdrawing nature of the

-

Amine Basicity: The

of the -

Amide Acidity: The

group increases the acidity of the amide protons, strengthening their capability as hydrogen bond donors in the active site.

Conformational Bias (The Gauche Effect)

Unlike alkyl chains which possess rotational freedom, the fluoroalkyl chain in ATFB is subject to the fluorine gauche effect. The C–F bonds prefer to align gauche to electron-rich vicinal substituents (like the amide carbonyl or amine). This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Structural Biology & Pathway Logic

The following diagram illustrates the decision matrix for substituting native amino acids with ATFB during Lead Optimization.

Figure 1: Decision matrix for substituting aliphatic residues with this compound.

Synthesis Protocol: Asymmetric Construction

The synthesis of enantiopure ATFB is non-trivial due to the volatility of fluorinated intermediates. The most robust, scalable method utilizes a Ni(II)-complex of a Glycine Schiff Base . This method is self-validating because the diastereoselectivity is visually indicated by the crystalline nature of the complex and confirmed via chiral HPLC.

Reagents and Precursors[1]

-

Chiral Auxiliary: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone]

-

Substrate: Glycine-Ni(II)-BPB Complex

-

Alkylation Agent: 2,2,2-Trifluoroethyl iodide (

) -

Base: KOH or DBU

Step-by-Step Methodology

Step 1: Formation of the Alkylated Ni(II) Complex

-

Dissolution: Charge a reactor with the Glycine-Ni(II)-BPB complex (1.0 eq) in DMF (5-7 volumes).

-

Activation: Add powdered KOH (1.5 eq). The solution will shift color (typically deep red to brownish-red), indicating deprotonation of the

-proton. -

Alkylation: Cool to 0°C. Slowly add

(1.2 eq). The fluorine atoms provide electron withdrawal, making the electrophile highly reactive. -

Reaction: Stir at room temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC or HPLC. The disappearance of the starting glycine complex and the appearance of a new, less polar spot confirms alkylation.

-

-

Quench: Pour into ice water. The alkylated complex will precipitate. Filter and wash with water.

Step 2: Disassembly and Isolation of the Acid

-

Hydrolysis: Suspend the alkylated complex in MeOH/HCl (3N). Heat to 50°C. The red color disappears as the Ni(II) complex dissociates.

-

Separation: The chiral ligand (BPB) is hydrophobic and can be recovered via extraction with DCM. The free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, remains in the aqueous phase.

-

Purification: Use ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.

Step 3: Conversion to Amide (ATFB) Note: The acid is the precursor. To get the amide target:

-

Protection: Protect the amine with Boc or Fmoc (standard Schotten-Baumann conditions).

-

Activation: Dissolve N-protected acid in THF. Add N-Methylmorpholine (NMM) and Isobutyl chloroformate (IBCF) at -15°C to form the mixed anhydride.

-

Ammonolysis: Bubble anhydrous ammonia gas or add ammonium hydroxide.

-

Deprotection: Remove Boc (TFA/DCM) or Fmoc (Piperidine/DMF) to yield the final This compound .

Comparative Data: Physicochemical Profiling

The following table contrasts ATFB with its non-fluorinated analogues, highlighting why it is a superior choice for metabolic stability.

| Property | Leucine (Leu) | 2-Aminobutyric Acid (Abu) | (S)-ATFB (Target) |

| Side Chain | |||

| Van der Waals Vol ( | ~56.2 | ~36.6 | ~42.6 |

| LogP (Lipophilicity) | 1.52 | 0.89 | 1.35 (Enhanced) |

| Metabolic Liability | High (Oxidation at | Moderate | Null (Blocked by F) |

| Conformation | Flexible Rotamer | Flexible | Rigid (Gauche Effect) |

| Amine | 9.60 | 9.60 | ~8.40 |

Table 1: Physicochemical comparison of ATFB against standard aliphatic amino acids.

Experimental Validation: Lipophilicity Assessment

To verify the bioisosteric replacement, one must experimentally determine the Distribution Coefficient (

Protocol: Shake-Flask Method (Miniaturized)

-

Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

-

Solubilization: Dissolve 1 mg of ATFB in 500

of the octanol phase. -

Equilibration: Add 500

of the PBS phase. Vortex vigorously for 1 hour at 25°C. -

Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Quantification: Analyze both phases using LC-MS/MS.

-

Calculation:

-

Success Criterion: A LogD value > 1.0 confirms sufficient lipophilicity for membrane permeability, validating the

group's contribution.

-

References

-

Soloshonok, V. A., et al. (2019).[2] "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2][3] Link[3]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Smits, R., et al. (2008). "Strategic incorporation of trifluoromethyl groups in drug discovery." Future Medicinal Chemistry, 1(5). Link

-

Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 108(9). Link

Methodological & Application

Application Notes and Protocols for the Immobilization of 2-Amino-4,4,4-trifluorobutyramide on Rink Amide Resin

Introduction: Expanding the Chemical Space of Solid-Phase Libraries with Fluorinated Moieties

The incorporation of fluorinated building blocks into peptide and small molecule libraries is a powerful strategy in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can lead to compounds with significantly improved pharmacological profiles. 2-Amino-4,4,4-trifluorobutyramide represents a valuable, yet underutilized, building block for introducing a trifluoromethyl group into a molecular scaffold.

This document provides a comprehensive guide for the covalent attachment of this compound to Rink amide resin, a cornerstone of solid-phase synthesis for the generation of C-terminal amide libraries.[1][2] The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and explore the chemical space of trifluoromethylated compounds. While direct literature precedent for the coupling of this specific aminobutyramide is limited, the following protocols are based on well-established principles of solid-phase organic synthesis (SPOS) and amide bond formation, with special considerations for the unique properties of the target molecule.[3][4][5]

Core Principles and Strategic Considerations

The successful immobilization of this compound onto Rink amide resin hinges on several key principles of solid-phase synthesis:

-

Resin Activation: The Rink amide resin must first be deprotected to reveal the free primary amine, which will serve as the nucleophile in the coupling reaction.[6][7]

-

Amine Coupling: The primary amine of this compound will be coupled to the resin's linker. This is an acylation reaction where the resin acts as the acyl donor.

-

Reaction Monitoring: In-process controls are critical to ensure the reaction proceeds to completion. The Kaiser test is a reliable method for detecting the presence of unreacted primary amines on the resin.[6]

-

Capping: Any unreacted amine sites on the resin should be "capped" to prevent the formation of deletion sequences in subsequent synthetic steps.[1]

The electron-withdrawing nature of the trifluoromethyl group in this compound may slightly reduce the nucleophilicity of the primary amine. Therefore, the choice of a highly efficient coupling reagent is paramount to drive the reaction to completion.

Experimental Workflow Overview

The overall process for coupling this compound to Rink amide resin is depicted in the following workflow diagram:

Caption: Workflow for Coupling this compound to Rink Amide Resin.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM Resin (100-200 mesh) | e.g., Sigma-Aldrich, Bachem | 0.5 - 1.0 mmol/g loading |

| This compound | e.g., SynQuest Labs, Fisher Scientific | ≥97% purity[8][9] |

| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous, peptide synthesis grade |

| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS grade |

| Piperidine | e.g., Sigma-Aldrich | Reagent grade |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | e.g., Bachem, Chem-Impex | Peptide synthesis grade[10] |

| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Reagent grade |

| Acetic Anhydride | e.g., Sigma-Aldrich | Reagent grade |

| Pyridine | e.g., Sigma-Aldrich | Anhydrous |

| Kaiser Test Kit | e.g., Sigma-Aldrich |

Detailed Experimental Protocols

Part 1: Resin Preparation and Fmoc Deprotection

This initial phase prepares the Rink amide resin for the coupling reaction by swelling the polymer matrix and removing the N-terminal Fmoc protecting group to expose the reactive primary amine.

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling:

-

Place the desired amount of Rink amide resin (e.g., 1.0 g, 0.7 mmol/g loading) in a fritted glass reaction vessel.

-

Add anhydrous DMF (10-15 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to swell the resin beads.

-

Drain the DMF through the frit.

-

-

Fmoc Deprotection:

-

Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

-

Add the piperidine solution to the swollen resin (10 mL per gram of resin).

-

Agitate the mixture for 20-30 minutes at room temperature.[6]

-

Drain the piperidine solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3 x 15 mL) to prepare for the coupling step.

-

Drain the DCM completely.

-

Part 2: Coupling of this compound

This is the core step where the target molecule is covalently attached to the prepared resin. The use of HBTU as a coupling reagent is recommended for its high efficiency, especially when dealing with potentially less nucleophilic amines.[10]

Protocol 2: HBTU-Mediated Coupling

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

-

Add HBTU (3-5 equivalents) to this solution.

-

Add DIPEA (6-10 equivalents) to the mixture. The solution may turn a pale yellow, indicating activation.[6]

-

Allow the pre-activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated coupling solution to the deprotected and washed resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. For sterically hindered or less reactive amines, the reaction time may need to be extended.[11]

-

Part 3: Reaction Monitoring and Post-Coupling Procedures

Ensuring the coupling reaction has gone to completion is crucial for the success of subsequent synthetic steps. The Kaiser test provides a qualitative assessment of free primary amines on the resin.

Protocol 3: Kaiser Test for Reaction Monitoring

-

Sample Preparation:

-

Withdraw a small sample of resin beads (a few are sufficient) from the reaction vessel.

-

Wash the beads thoroughly with DMF and then with ethanol in a small test tube.[6]

-

-

Test Procedure:

-

Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.

-

Heat the test tube at 100-110°C for 3-5 minutes.[6]

-

-

Interpretation of Results:

-

Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to the washing and capping steps.

-

Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated with a fresh solution of activated this compound.[6]

-

Protocol 4: Capping of Unreacted Amines

-

Washing:

-

After a negative Kaiser test, wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

-

-

Capping:

-

Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

-

-

Final Washing and Drying:

-

Wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and finally with methanol (2 x 15 mL) to shrink the beads.

-

Dry the resin under high vacuum to a constant weight.

-

Characterization and Cleavage

The successfully coupled product can be characterized on-bead using techniques like FT-IR spectroscopy by observing the appearance of specific vibrational bands corresponding to the coupled molecule. For further characterization, a small portion of the resin can be subjected to cleavage.

Cleavage from the Resin:

The amide bond formed between the this compound and the Rink amide linker is stable to the coupling conditions but can be cleaved under strongly acidic conditions. A common cleavage cocktail for Rink amide resin is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[6] The cleavage procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. After cleavage, the resulting trifluoromethylated amide can be analyzed by HPLC and mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Positive Kaiser Test after Coupling | Incomplete reaction due to insufficient activation time, low stoichiometry of reagents, or reduced nucleophilicity of the amine. | Repeat the coupling step with fresh reagents. Consider increasing the equivalents of the aminobutyramide and coupling reagents, and extend the reaction time. |

| Low Loading Efficiency | Inefficient swelling of the resin, incomplete Fmoc deprotection, or poor coupling efficiency. | Ensure complete resin swelling and deprotection. Optimize coupling conditions as described above. |

| Side Reactions | Potential for reaction at the amide of the target molecule (though unlikely under these conditions). | Use a milder activating agent if side reactions are suspected, although HBTU is generally well-tolerated. |

Conclusion

The protocols outlined in this application note provide a robust framework for the successful coupling of this compound to Rink amide resin. By leveraging highly efficient coupling reagents and diligent reaction monitoring, researchers can confidently incorporate this valuable fluorinated building block into their solid-phase synthesis workflows. The resulting trifluoromethylated scaffolds are poised to be valuable assets in the quest for novel therapeutics and chemical probes. As with any new synthetic procedure, small-scale optimization of reaction times and reagent stoichiometry is recommended to achieve the best possible results.

References

- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem.

- PubMed. (2002, May 15). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters.

- Nature. (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.

- ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic...

- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec.

- National Center for Biotechnology Information. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. U.S.

- ResearchGate. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. MilliporeSigma.

- National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. U.S.

- ACS Publications. (2009, October 16). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. American Chemical Society.

- ACS Publications. (1999). Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. American Chemical Society.

- MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.

- MedChemExpress. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid. MedChemExpress.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- ChemRxiv. (n.d.).

- SynQuest Labs. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid. SynQuest Labs.

- Fluorochem. (n.d.). SPPS Resins for Peptide Synthesis. Fluorochem.

- Fisher Scientific. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid, 97%. Fisher Scientific.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- National Center for Biotechnology Information. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. U.S.

- BenchChem. (2025). optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. BenchChem.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 2-Amino-4,4,4-trifluorobutyric acid, 97% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. bachem.com [bachem.com]

- 11. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Amidation of 2-Amino-4,4,4-trifluorobutanoic Acid

Abstract

2-Amino-4,4,4-trifluorobutanoic acid (TFBA) is a critical bioisostere of leucine, widely utilized in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] However, the electron-withdrawing nature of the

Introduction & Mechanistic Insight

The Fluorine Effect

The introduction of a trifluoromethyl (

-

Inductive Effect (-I): The strong electron-withdrawing nature of the

group pulls electron density through the -

pKa Shift: This inductive effect lowers the pKa of the carboxylic acid (making it more acidic) and, critically, lowers the pKa of the

-proton. -

Racemization Risk: Upon activation of the carboxyl group (forming an active ester or anhydride), the lowered pKa of the

-proton makes it susceptible to deprotonation by tertiary amine bases (e.g., DIEA, TEA).[1] This leads to the formation of an oxazolone (azlactone) intermediate, the primary vector for racemization.[1]

Strategic Implications

To couple TFBA successfully, one must select reagents that:

-

Activate the carboxyl group rapidly to outcompete side reactions.[1]

-

Operate under mild or low-basicity conditions to prevent

-deprotonation. -

Avoid harsh exotherms that accelerate epimerization.[1]

Figure 1: The competition between direct amidation and base-mediated racemization via the oxazolone pathway. The electron-withdrawing CF3 group accelerates the path to the Oxazolone.

Reagent Selection Guide

For TFBA, standard peptide coupling logic must be adapted.[1] The following table summarizes reagent performance specifically for fluorinated amino acids.

| Reagent Class | Reagent | Recommendation | Rationale |

| Phosphonic Anhydrides | T3P® (Propylphosphonic anhydride) | Preferred | Lowest racemization risk. Water-soluble byproducts simplify workup. Works well in EtOAc. |

| Uronium Salts | HATU / HBTU | Secondary | High reactivity is useful for sterically hindered amines, but requires careful base control (Collidine preferred over DIEA).[1] |

| Carbodiimides | EDC + Oxyma Pure | Alternative | "Oxyma" is superior to HOBt for suppressing racemization. Good for aqueous-compatible workups.[2] |

| Acid Chlorides | SOCl₂ / (COCl)₂ | Avoid | High risk of racemization via ketene or oxazolone formation due to high acidity of the activated species. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Low Epimerization (T3P)

Best for: Scale-up, chiral purity, and ease of purification.[1]

Materials:

-

Substrate: (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutanoic acid (1.0 eq)

-

Amine Partner: 1.1 eq

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)[1]

-

Base: N-Methylmorpholine (NMM) or DIPEA (2.0 - 4.0 eq depending on amine salt)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

-

Dissolution: Charge the Fmoc-TFBA (1.0 eq) and the amine partner (1.1 eq) into a reactor containing EtOAc (10 volumes).

-

Cooling: Cool the mixture to 0–5 °C. Note: Lower temperature suppresses deprotonation.

-

Base Addition: Add NMM (3.0 eq). Stir for 5 minutes.

-

Activation & Coupling: Dropwise add T3P solution (1.5 eq) over 10–15 minutes, maintaining internal temperature < 10 °C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/LC-MS.

-

Workup (Critical Advantage):

Why this works: T3P generates water-soluble byproducts (propanephosphonic acid), eliminating the need for column chromatography in many cases.[3] The activation is slower but more selective than HATU.

Protocol B: High Reactivity for Difficult Amines (HATU)

Best for: Unreactive amines (e.g., anilines) or steric hindrance.[1]

Materials:

-

Substrate: (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutanoic acid (1.0 eq)

-

Reagent: HATU (1.1 eq)

-

Base: 2,4,6-Collidine (Sym-collidine) (2.0 eq)[1]

-

Solvent: DMF (anhydrous)

Procedure:

-

Pre-activation (Minimize Time): Dissolve Fmoc-TFBA (1.0 eq) and HATU (1.1 eq) in DMF (5-10 vol).

-

Base Addition: Cool to 0 °C. Add Collidine (1.0 eq). Stir for only 1–2 minutes.

-

Expert Tip: Do not pre-activate for long periods.[1] The activated ester is reactive and prone to racemization if left sitting with base.

-

-

Coupling: Immediately add the amine partner (1.1 eq) followed by the remaining Collidine (1.0 eq).

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acid/base washes.[1]

Why Collidine? Collidine is a weaker base than DIEA/TEA and is sterically hindered.[1] It is sufficient to drive the reaction but less likely to deprotonate the sensitive

Decision Tree for Optimization

Figure 2: Strategic decision matrix for reagent selection based on scale and substrate difficulty.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of T3P/HATU | Ensure solvents are anhydrous. T3P is sensitive to moisture over time; use fresh bottles.[1] |

| Racemization (>5% enantiomer) | High pH / Strong Base | Switch from DIEA/TEA to NMM or Collidine . Reduce pre-activation time. Lower reaction temperature to -10°C. |

| Incomplete Conversion | Steric hindrance | Switch to HATU. Increase concentration (0.5 M). Add HOAt as additive. |

| Gel formation | Peptide aggregation | Add chaotropic salts (LiCl) or use HFIP (Hexafluoroisopropanol) as co-solvent (specialized cases). |

References

-

Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[4][5]Organic Process Research & Development.

-

(Context: T3P advantages in preventing racemization).[3]

-

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1]Chemical Reviews.

-

(Context: Mechanism of HATU and racemization pathways).

-

-

Sakai, T., et al. (2019).[1] Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[6][7]Molecules.[1][2][3][6][8][9][10][11][12]

-

(Context: Synthesis and properties of the specific TFBA substrate).

-

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews.[1]

-

(Context: General best practices for amide synthesis).

-

Sources

- 1. Amino Acids Reference Chart [sigmaaldrich.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Understanding T3P From Start To Finish [outsourcedpharma.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of Chiral 2-Amino-4,4,4-Trifluorobutyramide

[1]

Executive Summary

This application note details a robust, industrial-scalable protocol for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutyramide (also known as (S)-2-amino-4,4,4-trifluorobutanamide). This compound is a critical fluorinated bioisostere of L-Leucine, widely used in peptide engineering and drug discovery to enhance metabolic stability and lipophilicity.

While enzymatic resolution is a viable route for smaller scales, this guide prioritizes the Ni(II)-Nucleophilic Glycine Equivalent route. This method is validated for scales exceeding 300 g, offering superior enantiomeric excess (>99% ee) and reproducibility compared to classical resolution or Strecker synthesis.

Key Advantages of Selected Route

-

Scalability: Validated on >150 g batches.

-

Stereocontrol: Exploits the thermodynamic rigidity of Ni(II) Schiff base complexes to ensure high fidelity alkylation.

-

Recyclability: The chiral auxiliary (S)-BPB is recoverable (>90% recovery), reducing long-term process costs.

Route Selection & Logic

Comparative Analysis of Synthetic Pathways[2]

| Methodology | Scalability | Enantiomeric Excess (ee) | Pros | Cons |

| Route A: Ni(II) Complex Alkylation | High (>300g) | >99% | High yield, recyclable auxiliary, proven industrial track record. | Requires stoichiometric metal complex; multi-step. |

| Route B: Enzymatic Resolution | Medium | 95-98% | Green chemistry; mild conditions. | Requires specific amidase screening; max 50% yield (kinetic resolution). |

| Route C: Strecker Synthesis | High | Variable | Low raw material cost. | Racemic product requires subsequent resolution; handling of cyanides. |

Decision: Route A is selected as the primary protocol for high-value pharmaceutical intermediates where optical purity is paramount. The protocol below describes the synthesis of the chiral acid intermediate followed by conversion to the target amide.

Process Logic Flow

The synthesis proceeds in three phases:

-

Chiral Induction: Formation of the Ni(II) complex with a chiral auxiliary.

-

Asymmetric Alkylation: Introduction of the trifluoroethyl group.

-

Product Release & Amidation: Hydrolysis of the complex and conversion of the acid to the primary amide.

Caption: Logical workflow for the asymmetric synthesis of the target amide via the Ni(II) platform.

Detailed Experimental Protocols

Phase 1: Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid[3]

Prerequisites:

-

Chiral Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

-

Alkylating Agent: 1,1,1-Trifluoro-2-iodoethane (CF3CH2I).[1][2]

-

Reagents: Ni(NO3)2·6H2O, Glycine, KOH, DMF, MeOH, HCl.

Step 1.1: Formation of Ni(II)-Glycine Complex

Note: Commercially available (S)-BPB-Ni-Glycine complexes can be purchased to skip this step.

-

Charge a reactor with Glycine (5.0 eq), Ni(NO3)2·6H2O (5.0 eq), and (S)-BPB (1.0 eq) in MeOH.

-

Heat to 50-60°C and add KOH (6.0 eq) in MeOH dropwise.

-

Reflux for 1-2 hours until the red color of the complex is intense.

-

Quench into water, filter the red solid, and dry.

-

Checkpoint: Solid should be a deep red powder.

-

Step 1.2: Asymmetric Alkylation

Critical Control Point: Temperature and basicity control the diastereoselectivity.

-

Setup: In a 5L reactor under N2, dissolve the Ni(II)-Glycine complex (250 g, 0.50 mol) in DMF (1.0 L).

-

Reagent Prep: Prepare a solution of KOH (33.6 g, 0.60 mol) in MeOH (100 mL).

-

Addition: Cool the reactor to 10°C. Add 1,1,1-trifluoro-2-iodoethane (115.5 g, 0.55 mol) rapidly.

-

Reaction: Immediately add the KOH/MeOH solution. Allow the mixture to warm to 25°C and stir for 60 minutes.

-

Quench: Pour the reaction mixture into ice water (3.0 L).

-

Isolation: Filter the precipitated alkylated complex. Wash with water.[2][6][7][8]

Step 1.3: Hydrolysis and Recovery

-

Suspend the alkylated complex in MeOH (1.5 L) and 3N HCl (1.0 L).

-

Heat to reflux (approx. 70°C) for 45-60 minutes. The red color will fade as the complex dissociates.

-

Workup:

-

Cool to RT. The chiral auxiliary (S)-BPB hydrochloride will precipitate.[11]

-

Filter off the auxiliary (save for recycling).

-

Concentrate the filtrate to remove MeOH.

-

Pass the aqueous residue through an ion-exchange column (Dowex 50W) to isolate the free amino acid. Elute with NH4OH.

-

-

Product: (S)-2-Amino-4,4,4-trifluorobutanoic acid.[3][11][1]

-

Yield: ~85% (from complex).

-

Purity: >99% ee (Chiral HPLC).

-

Phase 2: Conversion to (S)-2-Amino-4,4,4-trifluorobutyramide

Direct amidation of the free acid can be challenging due to zwitterionic character. The Methyl Ester route is preferred for scale and purity.

Step 2.1: Methyl Ester Formation

-

Suspend (S)-2-Amino-4,4,4-trifluorobutanoic acid (100 g) in dry MeOH (1.0 L).

-

Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise over 1 hour.

-

Safety: Evolution of SO2 and HCl gas. Use a scrubber.

-

-

Reflux for 4 hours.

-

Concentrate to dryness to obtain the Methyl Ester Hydrochloride salt.

Step 2.2: Ammonolysis to Amide

-

Dissolve the Methyl Ester HCl in MeOH (500 mL).

-

Cool to 0°C. Saturate the solution with anhydrous Ammonia (NH3) gas OR add 7N NH3 in MeOH (5.0 eq).

-

Seal the vessel and stir at RT for 12-24 hours.

-

Monitoring: TLC or HPLC should show disappearance of the ester.

-

-

Purification:

-

Concentrate the mixture to a solid residue.

-

Recrystallize from Isopropanol/Hexane or Ethanol/Ether.

-

-

Final Product: (S)-2-Amino-4,4,4-trifluorobutyramide Hydrochloride (or free base if treated with basic resin).

Quality Control & Specification

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18) | > 98.0% |

| Enantiomeric Excess | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) | > 99.0% (S)-isomer |

| Identity | 1H NMR (D2O) | Consistent with structure |

| Fluorine Content | 19F NMR | Single peak (approx -65 ppm) |

| Water Content | Karl Fischer | < 1.0% |

Analytical Parameters

-

HPLC Column: Daicel Crownpak CR(+), 4.6 x 150 mm.

-

Mobile Phase: pH 2.0 HClO4 (aq) / MeOH (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 210 nm.

-

Retention: (S)-isomer elutes before (R)-isomer (verify with racemic standard).

Process Safety

Hazard Analysis: 1,1,1-Trifluoro-2-iodoethane

-

Classification: Skin Irrit. 2, Eye Irrit.[10] 2A, STOT SE 3.

-

Handling: This reagent is volatile and an alkylating agent. All transfers must occur in a closed system or a high-performance fume hood.

-

PPE: Butyl rubber gloves, chemical splash goggles, and face shield.

Hazard Analysis: Nickel Compounds

-

Classification: Carcinogen (Category 1A), Skin Sensitizer.

-

Control: Handle all Ni-containing solids in a powder containment hood. Waste streams containing Nickel must be segregated for heavy metal disposal.

References

-

Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[1]

-

Aceña, J. L., et al. (2019). "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development, 23(4).[3]

-

Hohmann, T., et al. (2025). "Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex." Beilstein Journal of Organic Chemistry.

-

PubChem. (n.d.). "1,1,1-Trifluoro-2-iodoethane Safety Data Sheet."

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 1,1,1-Trifluoro-2-iodoethane."

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. diva-portal.org [diva-portal.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Chiral Trifluoromethylated Amino Acids

An Application Note and Protocol for the Enzymatic Resolution of Racemic 2-Amino-4,4,4-trifluorobutyramide

Optically pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into amino acid structures can dramatically alter their biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability. Racemic 2-amino-4,4,4-trifluorobutyric acid and its derivatives, such as the corresponding amide, are therefore valuable precursors for the development of novel therapeutic agents. However, the biological activity is often associated with a single enantiomer, necessitating efficient methods for their separation. Enzymatic resolution has emerged as a powerful and environmentally benign strategy for accessing these enantiopure compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using a commercially available L-aminoacylase.

Principle of the Method: Enantioselective Hydrolysis by L-Aminoacylase

The enzymatic resolution of racemic this compound relies on the high enantioselectivity of L-aminoacylase (N-acyl-L-amino-acid amidohydrolase). This enzyme specifically catalyzes the hydrolysis of the L-enantiomer of the amide to the corresponding L-2-amino-4,4,4-trifluorobutyric acid, leaving the D-enantiomer of the amide unreacted. This difference in reactivity allows for the separation of the two enantiomers based on their different chemical properties (acid vs. amide) in a subsequent workup. The reaction scheme is illustrated below:

(Racemic) this compound → (L-Aminoacylase) → L-2-Amino-4,4,4-trifluorobutyric acid + D-2-Amino-4,4,4-trifluorobutyramide

The success of this resolution is dependent on several key factors, including the choice of enzyme, pH, temperature, and substrate concentration. The use of an immobilized enzyme is often preferred in industrial applications to facilitate enzyme recovery and reuse, thereby improving the cost-effectiveness of the process.

Experimental Protocol

This protocol details the enzymatic resolution of racemic this compound using a commercially available L-aminoacylase from Aspergillus oryzae.

Materials and Equipment

-

Racemic this compound

-

L-Aminoacylase from Aspergillus oryzae (e.g., Sigma-Aldrich, product number A8500)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Hydrochloric acid (1 M)

-

Dowex 50W-X8 cation exchange resin

-

Ammonia solution (2 M)

-

Ethanol

-

Magnetic stirrer with heating capabilities

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chirex 3126 (D)-penicillamine) for enantiomeric excess determination

-

Rotary evaporator

Enzyme Activation and Solution Preparation

-

Prepare the Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0 using 1 M NaOH or 1 M HCl.

-

Prepare the Enzyme Solution: Dissolve the L-aminoacylase in the sodium phosphate buffer (pH 8.0) to a final concentration of 1 mg/mL. To this solution, add CoCl₂·6H₂O to a final concentration of 0.5 mM. The cobalt ions are essential cofactors for the activation of the aminoacylase. Gently stir the solution at room temperature for 30 minutes to ensure complete dissolution and activation.

Enzymatic Resolution Reaction

-

Substrate Dissolution: In a temperature-controlled reaction vessel, dissolve racemic this compound in the 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 100 mM.

-

Reaction Initiation: Add the prepared L-aminoacylase solution to the substrate solution. The final enzyme concentration should be approximately 10 U/mL.

-

Incubation: Maintain the reaction mixture at 37°C with gentle stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining D-amide and the formed L-acid. The reaction is typically complete when 50% conversion is reached, indicating that all of the L-amide has been hydrolyzed.

Product Isolation and Purification

-

Enzyme Deactivation: Once the reaction has reached approximately 50% conversion, stop the reaction by heating the mixture to 80°C for 15 minutes to denature and precipitate the enzyme.

-

Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and filter the supernatant.

-

Separation of L-Acid and D-Amide:

-

Acidify the supernatant to pH 2.0 with 1 M HCl.

-

Apply the acidified solution to a column packed with Dowex 50W-X8 cation exchange resin.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the L-2-amino-4,4,4-trifluorobutyric acid with a 2 M ammonia solution.

-

The unreacted D-2-amino-4,4,4-trifluorobutyramide can be recovered from the initial flow-through and washings.

-

-

Product Recovery:

-

Collect the fractions containing the L-amino acid and concentrate them using a rotary evaporator.

-

Recrystallize the L-2-amino-4,4,4-trifluorobutyric acid from an ethanol/water mixture to obtain the pure product.

-

The D-amide can be isolated from the flow-through by evaporation of the solvent.

-

Data Presentation

| Parameter | Optimal Value |

| Substrate Concentration | 100 mM |

| Enzyme Concentration | 10 U/mL |

| pH | 8.0 |

| Temperature | 37°C |

| Cofactor (CoCl₂) | 0.5 mM |

| Expected Outcome | |

| Enantiomeric Excess (e.e.) | >99% for both enantiomers |

| Yield of L-acid | ~45-50% |

| Yield of D-amide | ~45-50% |

Visualizations

Caption: Workflow for the enzymatic resolution of racemic this compound.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks to ensure reliability and reproducibility. The primary control point is the real-time monitoring of the reaction progress using chiral HPLC. This analytical step is crucial for determining the precise endpoint of the reaction, which is critical for achieving high enantiomeric excess for both the product and the unreacted substrate. The expected outcome of approximately 50% conversion serves as a clear benchmark for a successful resolution. Furthermore, the use of a well-characterized and commercially available enzyme from Aspergillus oryzae provides a consistent and reliable catalytic activity. The final characterization of the isolated L-acid and D-amide by determining their optical rotation and comparing it to literature values provides the ultimate validation of the stereochemical outcome of the resolution.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Tsuruta, H., Koyama, Y., & Itoh, T. (2001). Synthesis of optically active 2-amino-4,4,4-trifluorobutanoic acid. Tetrahedron: Asymmetry, 12(18), 2557-2561. [Link]

-

Al-Warhi, T. I., El-Sayed, A. S., & Abdel-Hady, A. A. (2021). Enzymatic resolution of γ-trifluoromethyl-α-aminobutyric acid using L-aminoacylase from Aspergillus oryzae. Journal of Genetic Engineering and Biotechnology, 19(1), 1-10. [Link]

Troubleshooting & Optimization

Preventing racemization during 2-Amino-4,4,4-trifluorobutyramide synthesis

Technical Support Center: Fluorinated Amino Acid Synthesis Topic: Preventing Racemization in 2-Amino-4,4,4-trifluorobutyramide Synthesis

Core Diagnostic: The "Inductive Sabotage"

The Problem:

You are likely observing a loss of enantiomeric excess (EE%) during the activation of (S)-2-amino-4,4,4-trifluorobutyric acid .

Unlike standard leucine (of which this is a bioisostere), the trifluoromethyl (

The Mechanism:

During activation (using HATU, EDC, etc.), the lowered

Visualizing the Failure Mode

Caption: The CF3 group stabilizes the Enolized Oxazolone intermediate, accelerating the loss of chirality before the amine can react.

Strategic Reagent Selection

To prevent the pathway above, you must either accelerate the coupling (kinetic control) or remove the base (thermodynamic control).

| Reagent System | Risk Level | Recommendation | Why? |

| HATU + DIPEA | HIGH | Avoid | The basic environment (DIPEA) combined with the high reactivity of HATU often leads to rapid oxazolone formation before the amine attacks.[1] |

| EDC + HOBt | MODERATE | Use with Caution | HOBt is acidic, which helps, but carbodiimides can be slow, allowing time for racemization. |

| DIC + Oxyma Pure | LOW | Recommended | Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior racemization suppressant compared to HOBt. It creates a highly reactive ester that couples faster than the oxazolone can form.[1] |

| T3P + Pyridine | LOWEST | Gold Standard | T3P (Propylphosphonic anhydride) acts as a scavenger and activator. It does not require strong tertiary bases; weak bases like pyridine or N-methylmorpholine (NMM) are sufficient, preserving the |

Validated Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Valuable intermediates where <1% racemization is required.

-

Dissolution: Dissolve (S)-2-amino-4,4,4-trifluorobutyric acid (1.0 eq) and the amine partner (1.1 eq) in Ethyl Acetate or 2-MeTHF . (Avoid DMF if possible; T3P works well in non-polar solvents).

-

Base Addition: Add Pyridine (2.5 - 3.0 eq).

-

Note: Pyridine (

) is too weak to deprotonate the

-

-

Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Workup: Wash with 0.5M HCl (removes pyridine), then

.

Protocol B: The "Green" Solid Phase/Solution Method (Oxyma/DIC)

Best for: Routine synthesis and peptide chains.

-

Activation: Dissolve the amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1).

-

Carbodiimide: Add DIC (Diisopropylcarbodiimide) (1.1 eq). Stir for 2-3 minutes maximum (Pre-activation).

-

Critical: Do NOT use DIPEA or TEA. The reaction proceeds without tertiary bases.[2]

-

-

Coupling: Add the amine component (1.0 eq).

-

Time: Allow to react for 1-2 hours.

Troubleshooting & FAQs

Q1: I am getting a 50:50 racemic mixture. Is my starting material bad?

-

Diagnostic: Unlikely. If the starting material is optically pure, you are likely using Triethylamine (TEA) or DIPEA with a slow coupling partner.

-

Fix: Switch to Collidine (2,4,6-trimethylpyridine) . Collidine is a sterically hindered, weaker base (

7.[3]4) that cannot easily access the bulky

Q2: Can I use Fmoc-protection for this amino acid?

-

Warning: Yes, but be extremely careful during the deprotection of the previous step or the subsequent step. The standard 20% Piperidine in DMF deprotection cocktail is highly basic.

-

Fix: If you observe racemization after the peptide is built, switch the deprotection cocktail to 0.1M HOBt in 20% Piperidine/DMF . The HOBt buffers the basicity, protecting the sensitive

-proton.

Q3: My yield is low with T3P. What now?

-

Diagnostic: T3P is sensitive to steric bulk in the amine partner.

-

Fix: Increase temperature to 35-40°C. While heat usually risks racemization, with T3P/Pyridine the risk is minimal compared to the benefit of driving the reaction to completion. Alternatively, switch to COMU/Collidine .

Decision Matrix for Synthesis

Caption: Selection logic to minimize racemization based on reaction environment.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Definitive review on coupling reagents including Oxyma and T3P performance.

-

Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

- Establishes Oxyma as the superior racemiz

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[5] Organic Process Research & Development, 20(2), 140–177. Link

- Industrial standard for low-racemiz

-

Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025).[1][7] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents. BenchChem Technical Support. Link

- Comparative data on epimeriz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Guide: Determination of Enantiomeric Excess for 2-Amino-4,4,4-trifluorobutyramide

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-4,4,4-trifluorobutyramide

Key Structural Features: Primary

For researchers and process chemists, determining the enantiomeric excess (ee) of this motif is a recurring bottleneck in the synthesis of fluorinated cathepsin inhibitors and metabolic regulators. This guide evaluates three distinct methodologies, prioritizing Direct Chiral HPLC as the primary standard due to its scalability and non-destructive nature.

Method Selection Matrix

Caption: Decision tree for selecting the optimal analytical method based on sample purity and throughput requirements.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three primary approaches.

| Feature | Method A: Direct HPLC (Crown Ether) | Method B: Indirect HPLC (Marfey's) | Method C: |

| Principle | Host-guest complexation ( | Diastereomer formation (FDAA) | Chiral solvating agent interaction |

| Primary Advantage | No derivatization ; sample recovery possible | High sensitivity; resolves complex matrices | Instant feedback ; no column equilibration |

| Accuracy | High ( | High ( | Moderate ( |

| Throughput | High (15–20 min/run) | Low (requires 90 min prep) | Very High (5 min/sample) |

| Cost per Sample | Low (after column purchase) | Moderate (reagent cost) | Low (solvent only) |

| Interference | Tolerates salts; sensitive to amines | Requires removal of competing amines | Sensitive to paramagnetic impurities |

Method A: Direct Chiral HPLC (The Gold Standard)

Recommended Column: Crownpak CR-I(+) (Daicel)

Mechanism: The chiral crown ether stationary phase forms a host-guest complex with the protonated primary amine of the analyte. The

Optimized Protocol

-

Mobile Phase Preparation:

-

Aqueous Component:

(Perchloric acid) in water. Note: pH must be -

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

-

Ratio: 85:15 (Buffer:ACN).[1] The

group makes the molecule sticky; 15% ACN prevents excessive retention.

-

-

Instrument Settings:

-

Flow Rate:

(Lower flow improves resolution of the compact fluorinated species). -

Temperature:

to -

Detection: UV at 210 nm (Amide absorption).

-

-

Elution Order:

-

On Crownpak CR(+) , the D-enantiomer (R-isomer for this structure) typically elutes first .

-

The L-enantiomer (S-isomer) forms a more stable complex and elutes second .

-

Workflow Diagram

Caption: Step-by-step workflow for direct chiral HPLC analysis using Crownpak CR-I(+).

Method B: Indirect HPLC via Marfey's Reagent (Robust Alternative)

When a chiral column is unavailable or the sample is a crude biological extract, derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard for amino-functionalized molecules.

Mechanism

FDAA reacts with the primary amine to form a diastereomeric mixture. The L-L and L-D diastereomers possess different hydrophobicities and can be separated on a standard achiral C18 column.

Protocol

-

Derivatization:

-

Mix

sample ( -

Add

-

Heat at

for 60 minutes. -

Stop reaction with

-

-

Analysis (C18 Column):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase: Gradient of Water (

TFA) and Acetonitrile ( -

Gradient: 10% to 60% ACN over 20 minutes.

-

Detection: UV at 340 nm (Dinitrophenyl chromophore).

-

-

Result Interpretation:

-

The L-D diastereomer (L-Marfey's + D-Analyte) typically elutes after the L-L diastereomer due to stronger intramolecular hydrogen bonding reducing polarity.[2]

-

Method C: NMR with Chiral Solvating Agents (Rapid Screen)

The trifluoromethyl group is a powerful handle for

Protocol

-

Solvent:

or -

CSA:

-

Option 1 (Organic): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

-

Option 2 (Aqueous):

-Cyclodextrin or

-

-

Procedure:

-

Dissolve

of analyte in -

Acquire a baseline

spectrum (expect singlet at -

Add 1-2 equivalents of CSA.

-

Acquire spectrum. The singlet should split into two peaks (diastereomeric solvates).

-

Calculation: Integrate the two peaks (

and

-

References

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Describes the mechanism and mobile phase requirements for amino acid/amide separation).

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] (Authoritative review on the FDAA derivatization protocol).

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[10] (Application note on using Chirobiotic columns as an alternative).

-

U.S. National Institutes of Health (NIH). Separation and Quantification of Marfey's Reagent Derivatized Amino Acids. (Detailed experimental conditions for FDAA).

-

Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3] (General reference for 19F NMR chiral analysis).

Sources

- 1. hplc.eu [hplc.eu]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. youtube.com [youtube.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

- 7. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 8. researchgate.net [researchgate.net]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]